

# An In-depth Technical Guide to the Crystal Structure of Solid Zinc Iodide

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## Compound of Interest

Compound Name: zinc(II)iodide

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This technical guide provides a comprehensive overview of the crystal structure of solid zinc iodide ( $\text{ZnI}_2$ ), a compound of interest in various chemical and materials science applications. This document details the crystallographic parameters of its known polymorphs, outlines the experimental methodologies for structure determination, and presents this information in a clear, accessible format for researchers and professionals in the field.

## Introduction to the Crystal Structure of Zinc Iodide

Solid zinc iodide is a fascinating inorganic compound that exhibits polymorphism, existing in multiple crystalline forms. The arrangement of zinc ( $\text{Zn}^{2+}$ ) and iodide ( $\text{I}^-$ ) ions in the solid state dictates its physical and chemical properties. Unlike the more common layered structures of other zinc dihalides, zinc iodide can adopt complex three-dimensional networks. The primary coordination geometry for the zinc ion is tetrahedral, where it is surrounded by four iodide ions. However, the connectivity of these tetrahedra varies among the different polymorphs, leading to distinct crystal systems and space groups.

## Polymorphism in Solid Zinc Iodide

To date, three primary polymorphs of zinc iodide have been characterized: a tetragonal form, a monoclinic form, and a trigonal form. The tetragonal structure is particularly noteworthy for its unique "super-tetrahedral" arrangement. In this configuration, four  $\{\text{ZnI}_4\}$  tetrahedra share

vertices to create larger  $\{\text{Zn}_4\text{I}_{10}\}$  units, which then interconnect to form a three-dimensional framework<sup>[1][2]</sup>.

## Crystallographic Data of Zinc Iodide Polymorphs

The following tables summarize the key crystallographic data for the known polymorphs of solid zinc iodide, providing a comparative view of their structural parameters.

Table 1: Tetragonal Zinc Iodide

Parameter	Value
Crystal System	Tetragonal
Space Group	$I4_1/acd$
International Number	142
Lattice Parameters (a, c)	$a = 15.045 \text{ \AA}$ , $c = 15.045 \text{ \AA}$
Lattice Angles ( $\alpha$ , $\beta$ , $\gamma$ )	$\alpha = 90^\circ$ , $\beta = 90^\circ$ , $\gamma = 90^\circ$
Zn-I Bond Distance Range	2.64 - 2.67 $\text{\AA}$ <sup>[3]</sup>
Coordination Geometry	Tetrahedral ( $\text{ZnI}_4$ )
Structural Motif	Corner-sharing $\text{ZnI}_4$ tetrahedra forming $\{\text{Zn}_4\text{I}_{10}\}$ "super-tetrahedra" <sup>[1][2]</sup>

Table 2: Monoclinic Zinc Iodide

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
Lattice Parameters (a, b, c)	a = 18.35 Å, b = 18.37 Å, c = 14.69 Å[4]
Lattice Angles ( $\alpha$ , $\beta$ , $\gamma$ )	$\alpha = 90^\circ$ , $\beta = 128.55^\circ$ , $\gamma = 90^\circ$ [4]
Unit Cell Volume	3874.22 Å <sup>3</sup> [4]
Zn-I Bond Distance Range	2.61 - 2.63 Å[4]
Coordination Geometry	Tetrahedral (ZnI <sub>4</sub> )
Structural Motif	Corner-sharing ZnI <sub>4</sub> tetrahedra[4]

Table 3: Trigonal Zinc Iodide

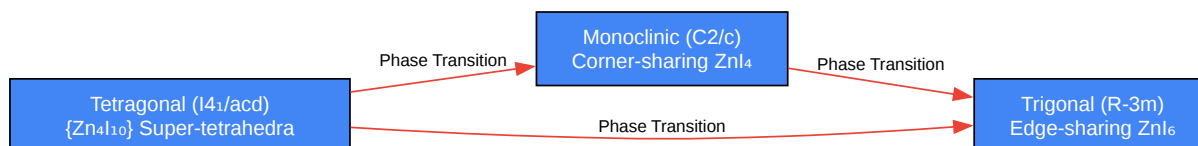
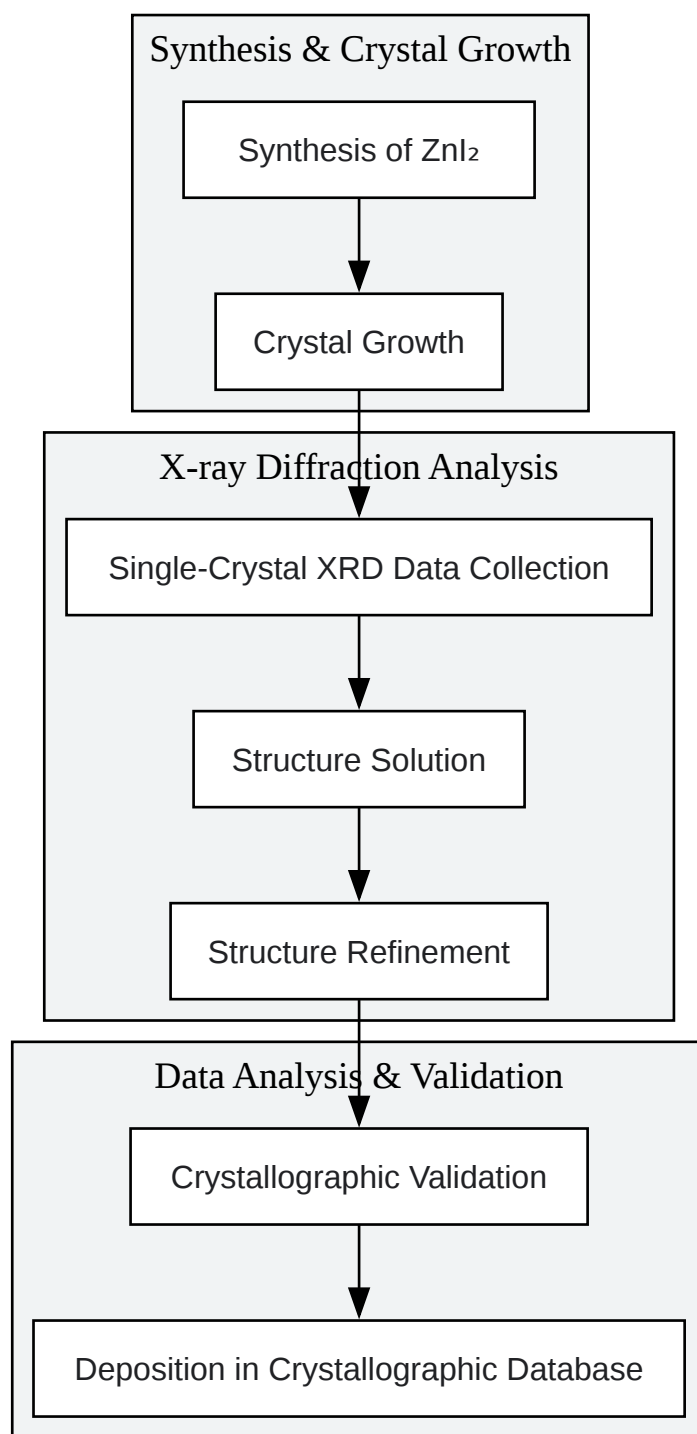
Parameter	Value
Crystal System	Trigonal
Space Group	R-3m
International Number	166
Lattice Parameters (a, c)	a = 4.11 Å, c = 21.40 Å[5]
Lattice Angles ( $\alpha$ , $\beta$ , $\gamma$ )	$\alpha = 90^\circ$ , $\beta = 90^\circ$ , $\gamma = 120^\circ$ [5]
Unit Cell Volume	312.51 Å <sup>3</sup> [5]
Zn-I Bond Length	2.88 Å[5]
Coordination Geometry	Octahedral (ZnI <sub>6</sub> )
Structural Motif	Edge-sharing ZnI <sub>6</sub> octahedra forming 2D sheets[5]

## Experimental Determination of Crystal Structure

The crystallographic data presented in this guide are primarily determined through single-crystal X-ray diffraction (XRD). This powerful analytical technique allows for the precise determination of the atomic arrangement within a crystalline solid.

## General Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a compound like zinc iodide.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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